molecular formula C13H26N2O B1479000 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine CAS No. 2098050-03-2

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

Cat. No. B1479000
CAS RN: 2098050-03-2
M. Wt: 226.36 g/mol
InChI Key: XAKOBKNJORRMEA-UHFFFAOYSA-N
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Description

The compound “3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine” is a complex organic molecule. It contains an azaspiro ring, which is a type of spirocyclic compound where one of the rings contains a nitrogen atom . The ethoxymethyl and propan-1-amine groups are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spirocyclic ring system, which is a type of cyclic compound where two rings share a single atom . The presence of the nitrogen atom in the ring (aza-) and the ethoxymethyl and propan-1-amine groups would also be key features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen in the ring and the ethoxymethyl and propan-1-amine groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of azaspirocycles, including derivatives similar to the compound of interest, has been extensively explored for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, Wipf et al. (2004) demonstrated the diversity-oriented synthesis of azaspirocycles through multicomponent condensation, highlighting the compounds' relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Applications in Antiviral Research

  • Azaspirocyclic compounds have shown promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives that inhibited human coronavirus replication, showcasing the scaffold's versatility for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Environmental and Analytical Applications

  • Azaspirocyclic compounds have been utilized in environmental science as well. Akceylan et al. (2009) reported the removal efficiency of a calix[4]arene-based polymer, incorporating a cyclic secondary amine resembling the compound of interest, for water-soluble carcinogenic azo dyes and aromatic amines. This study underscores the role of such compounds in developing new materials for environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).

Peptide Synthesis and Biochemistry

  • In biochemistry and peptide synthesis, heterospirocyclic compounds similar to the one have been synthesized and utilized as synthons for complex amino acids and peptides. Stamm et al. (2003) explored the synthesis of chiral heterospirocyclic 2H-azirin-3-amines as synthons, which further highlights the versatility and utility of azaspirocyclic structures in advancing synthetic methodology for peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds could have potential applications in areas like medicinal chemistry, materials science, and synthetic methodology .

properties

IUPAC Name

3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-4-7-14)11-13(12)5-3-6-13/h12H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKOBKNJORRMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Reactant of Route 2
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Reactant of Route 3
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Reactant of Route 4
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Reactant of Route 5
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Reactant of Route 6
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

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